![molecular formula C14H20ClN3 B2802770 1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1489803-11-3](/img/structure/B2802770.png)
1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine” is a chemical compound with the molecular formula C14H20ClN3 . It has a molecular weight of 265.78 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a piperazine ring through a methylene bridge. The piperazine ring is further substituted with a 4-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.78 . The boiling point and other specific physical properties are not mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Properties
1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine and its derivatives have demonstrated significant potential in medical research, particularly in the development of treatments for cancer and tuberculosis. A study by Mallikarjuna et al. (2014) synthesized a series of derivatives and tested them for their anticancer and antituberculosis activities. Some compounds showed promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects against M. tb H37Rv, highlighting the compound's dual therapeutic potential. Compound 3c, in particular, exhibited both anticancer and antituberculosis activities, suggesting a promising avenue for further drug development (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis of Medicinal Intermediates
The compound's versatility extends to its role as a key intermediate in the synthesis of medicinal compounds. Xue Weiliang (2008) demonstrated the synthesis of 1,4-N,N-substituted piperazines from raw materials through reactions involving 1-(3-chlorophenyl)piperazine. These intermediates are crucial for the preparation of various piperazine-based medicinal compounds, highlighting the compound's importance in pharmaceutical synthesis (Xue Weiliang, 2008).
Eigenschaften
IUPAC Name |
1-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQIIYUYDYTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
CAS RN |
1489803-11-3 |
Source
|
Record name | 1-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.